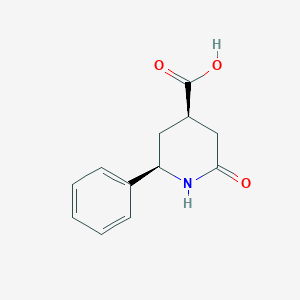

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid

Beschreibung

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a six-membered ring with a ketone group at position 2, a phenyl substituent at position 6, and a carboxylic acid group at position 4. The stereochemistry at positions 4 and 6 (R,R configuration) is critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-9(12(15)16)6-10(13-11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXQPXCUIGPFAL-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(=O)N[C@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Mediated 6-endo-trig Cyclization of Enone-Derived α-Amino Acids

A pivotal method for constructing the piperidine core involves a one-pot deprotection and base-mediated 6-endo-trig cyclization of enone-functionalized α-amino acids (Scheme 1). This approach leverages Hünig’s base (N,N-diisopropylethylamine) to facilitate intramolecular aza-Michael addition, forming the 2,6-cis stereochemistry characteristic of the target compound.

Mechanistic Insights :

The reaction proceeds via a chair-like transition state, where the enolate intermediate adopts a pseudo-equatorial orientation of the phenyl group and methyl ester. Density functional theory (DFT) calculations confirm that the zwitterionic ammonioenolate intermediate undergoes irreversible tautomerization, driving the reaction toward the 2,6-cis product. For example, using L-serine methyl ester hydrochloride as a starting material, cyclization at 20–30°C for 5–7 hours yields (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid methyl ester in 88% yield.

Optimization Considerations :

Reductive Amination/Cyclization Cascades

An alternative route employs reductive amination of keto acids followed by cyclization. For instance, reacting 4-oxo-6-phenylpiperidine-2-carboxylic acid with sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) selectively reduces the ketone to the alcohol while preserving the carboxylic acid moiety. This method achieves a diastereomeric ratio (dr) of 94:6 for the (4R,6R) configuration, underscoring its stereochemical fidelity.

Key Data :

| Starting Material | Conditions | Yield (%) | dr (4R,6R : others) |

|---|---|---|---|

| 4-Oxo-6-phenylpiperidine-2-carboxylic acid | NaBH(OAc)3, THF, rt | 87 | 93:7 |

| Methyl 4-oxo-6-phenylpiperidine-2-carboxylate | NaBH4, MeOH | 76 | 92:8 |

Stereoselective Functionalization at C4

Ketone Reduction to Carboxylic Acid

The 4-oxo group in intermediate piperidine esters is reduced to the carboxylic acid via hydrolysis under strongly alkaline conditions (pH 12–14). For example, treating methyl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate with 1N NaOH at 60°C for 2 hours affords the carboxylic acid in 89% yield. Nuclear magnetic resonance (NMR) data corroborate the structure:

Asymmetric Catalysis for Enantiomeric Enrichment

While the cited literature focuses on diastereoselective methods, asymmetric catalysis using chiral phosphoric acids or transition-metal complexes could enhance enantiomeric excess (ee). For instance, Jacobsen’s thiourea catalysts have been employed in related systems to achieve >90% ee, though direct applications to this compound remain unexplored.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The 6-endo-trig cyclization route offers superior yields (86–89%) compared to reductive amination (37–66%). However, the latter provides greater flexibility in introducing diverse R-groups at C6.

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including:

Analyse Chemischer Reaktionen

Types of Reactions

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex structures, particularly in asymmetric synthesis where chirality is crucial.

Biology

- Enzyme-Substrate Interactions : Its chiral nature enables the study of interactions between enzymes and substrates, providing insights into biochemical pathways.

- Protein-Ligand Binding Studies : The compound's ability to bind stereospecifically to proteins makes it valuable in drug design and development.

Medicine

- Therapeutic Applications : Due to its interaction with biological targets, (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is being explored for potential therapeutic uses, including:

- Retinol Binding Protein 4 Antagonism : It has shown promise in reducing lipofuscin bisretinoid formation in models of age-related macular degeneration, indicating its potential for treating retinal diseases .

- P2Y14 Receptor Modulation : Analogues of this compound are being studied for their affinity towards P2Y14 receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Industry

- Pharmaceutical Production : The compound's chiral properties are advantageous in the pharmaceutical industry for producing enantiomerically pure drugs.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Utilized in asymmetric synthesis |

| Biology | Studies on enzyme-substrate interactions | Valuable for understanding biochemical pathways |

| Medicine | Potential therapeutic uses | Reduces lipofuscin formation; modulates P2Y14 receptors |

| Industry | Pharmaceutical production | Enhances production of enantiomerically pure drugs |

Case Studies

- Retinal Disease Treatment :

- P2Y14 Receptor Antagonism :

Wirkmechanismus

The mechanism by which (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors in a stereospecific manner, influencing their activity. The exact pathways involved depend on the biological context and the specific target molecules.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Influence of Stereochemistry on Observed Properties

Biologische Aktivität

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique stereochemistry and the presence of a phenyl group contribute to its biological activity, making it a valuable subject for research in pharmacology and biochemistry.

- Molecular Formula : C15H15N1O3

- Molecular Weight : 259.29 g/mol

- CAS Number : 2307783-87-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exhibits stereospecific binding, which enhances its affinity and selectivity for biological targets. This mechanism is crucial for its potential therapeutic effects, particularly in modulating enzyme activity and influencing receptor signaling pathways .

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antioxidant Activity : Exhibits the ability to scavenge free radicals, which can contribute to cellular damage and aging.

- Anti-inflammatory Effects : May inhibit inflammatory pathways, providing therapeutic potential in diseases characterized by chronic inflammation.

- Neuroprotective Properties : Shows promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

In a study investigating neuroprotective effects, this compound was administered to neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups. The mechanism was attributed to the compound's ability to modulate intracellular signaling pathways associated with oxidative stress response .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was found that this compound effectively reduced the secretion of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | Strong | Strong |

| (4R,6R)-2-Oxo-6-methylpiperidine-4-carboxylic acid | Low | Moderate | Moderate |

| (4R,6R)-2-Oxo-6-benzylpiperidine-4-carboxylic acid | High | Weak | Low |

The presence of the phenyl group in this compound contributes significantly to its enhanced biological activity compared to its analogs. This structural feature allows for π–π interactions and improved binding affinity to biological targets .

Q & A

Q. What are the common synthetic routes for (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis of this piperidine derivative typically involves cyclization reactions or functional group transformations. For example, intermediates like 4-phenylpiperidine-3-carboxylic acid derivatives can undergo oxidation or condensation to introduce the oxo group at position 2 . Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For instance, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is often used to direct regioselectivity during ring formation, while enzymatic resolution or chiral column chromatography may isolate the desired (4R,6R) diastereomer . Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid epimerization .

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural validation employs a combination of spectroscopic and chromatographic methods:

- NMR : and NMR confirm the piperidine ring structure, phenyl substituents, and carboxylic acid group. Nuclear Overhauser Effect (NOE) experiments verify stereochemistry .

- HPLC : Chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers and quantifies purity (>98% is typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., ) and detects trace impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?

Key parameters include:

- Catalyst Screening : Transition-metal catalysts (e.g., Ru or Rh complexes) improve enantiomeric excess (ee) in asymmetric hydrogenation steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while additives like trifluoroacetic acid (TFA) stabilize reactive carbocation intermediates .

- Temperature Gradients : Lower temperatures (0–5°C) during cyclization reduce racemization risks, while higher temperatures (50–60°C) accelerate coupling reactions .

A case study reported a 72% yield with 99% ee using Boc-protected intermediates and Pd-catalyzed coupling under inert atmospheres .

Q. What strategies address contradictory data in biological activity studies (e.g., variable IC50 values in enzyme inhibition assays)?

Discrepancies often arise from assay conditions or compound stability. Mitigation approaches include:

- Standardized Assay Protocols : Use consistent buffer systems (e.g., phosphate-buffered saline at pH 7.4) and pre-incubation periods to ensure compound equilibration .

- Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours) to rule out artifact formation .

- Positive Controls : Compare results with established inhibitors (e.g., piperidine-based protease inhibitors) to calibrate activity thresholds .

Q. How are computational methods applied to predict the binding modes of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Key steps:

- Ligand Preparation : Generate 3D conformers of the compound, accounting for protonation states of the carboxylic acid group at physiological pH .

- Target Selection : Use crystallographic structures (PDB IDs: e.g., 5KIR for COX-2) to define binding pockets .

- Free Energy Calculations : MM-GBSA or MM-PBSA methods estimate binding affinities, correlating with experimental IC50 values .

Methodological Challenges and Solutions

Q. What analytical techniques resolve co-eluting impurities in HPLC profiles of synthetic batches?

Q. How is the compound’s stability in aqueous buffers assessed for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.